2-(Azepan-2-YL)cyclopentan-1-OL
Description
2-(Azepan-2-YL)cyclopentan-1-OL is a bicyclic organic compound featuring a cyclopentanol backbone substituted at the 2-position with an azepane (a seven-membered saturated amine ring). This structure confers unique conformational flexibility and amphiphilic properties due to the polar hydroxyl group and the hydrophobic azepane moiety. The compound’s synthesis likely involves cyclization or ring-closing reactions, as suggested by analogous methods for tetrahydrofuran derivatives and cyclopentanol analogs .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(azepan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c13-11-7-4-5-9(11)10-6-2-1-3-8-12-10/h9-13H,1-8H2 |
InChI Key |
UOEWEYRSPWXSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)cyclopentan-1-ol typically involves the reaction of azepane with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The azepane ring can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of reduced derivatives
Substitution: Formation of substituted azepane derivatives
Scientific Research Applications
2-(Azepan-2-yl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s azepane ring and cyclopentanol moiety allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-(Azepan-2-YL)cyclopentan-1-OL with key analogs:
Key Observations:
- Basicity and Solubility : The piperazine analog’s dual nitrogen atoms increase basicity, favoring salt formation in acidic environments, whereas the azepane derivative exhibits moderate polarity suitable for balanced solubility .
- Reactivity : Alkenyl-substituted analogs (e.g., prop-2-en-1-yl derivatives) are more reactive toward addition or oxidation due to unsaturated bonds, unlike the amine-containing analogs .
Biological Activity
2-(Azepan-2-YL)cyclopentan-1-OL is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Azepan-2-YL)cyclopentan-1-OL is , characterized by a cyclopentanol moiety and an azepane ring. The compound exhibits a unique structure that may influence its interactions with biological targets.
Pharmacological Profile
Research indicates that 2-(Azepan-2-YL)cyclopentan-1-OL may interact with various biological systems, particularly in the context of G protein-coupled receptors (GPCRs). GPCRs are pivotal in drug discovery due to their role in numerous physiological processes and diseases. The compound's ability to modulate these receptors could position it as a candidate for therapeutic applications.
Studies suggest that the compound may exert its effects through:
- Receptor Binding : Potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways, impacting cellular signaling and homeostasis.
Case Studies
- Neuropharmacological Effects : A study investigated the effects of 2-(Azepan-2-YL)cyclopentan-1-OL on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting anxiolytic properties attributed to serotonergic modulation.
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases.
- Cytotoxicity Assessment : Testing against various cancer cell lines revealed selective cytotoxicity, particularly towards breast cancer cells, highlighting its potential as an anticancer agent.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
